molecular formula C16H25NO B584991 4-[1-Cyclohexyl-2-(dimethylamino)ethyl]phenol CAS No. 1346605-18-2

4-[1-Cyclohexyl-2-(dimethylamino)ethyl]phenol

Numéro de catalogue B584991
Numéro CAS: 1346605-18-2
Poids moléculaire: 247.382
Clé InChI: BKCFZQQZVCEESN-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

“4-[1-Cyclohexyl-2-(dimethylamino)ethyl]phenol” is an impurity of Venlafaxine . Venlafaxine is a serotonin-norepinephrine reuptake inhibitor (SNRI) that is used as an antidepressant . It affects serotonergic transmission, noradrenergic systems, and dopaminergic neurotransmission .


Synthesis Analysis

The synthesis of “4-[1-Cyclohexyl-2-(dimethylamino)ethyl]phenol” can be achieved from Venlafaxine hydrochloride .


Molecular Structure Analysis

The molecular formula of “4-[1-Cyclohexyl-2-(dimethylamino)ethyl]phenol” is C16H25NO . The molecular weight is 247.38 .


Physical And Chemical Properties Analysis

The compound is a white to off-white powder . It is hygroscopic and has a melting point of >75°C (dec.) . It is soluble in DMSO: >20mg/mL .

Applications De Recherche Scientifique

Preclinical Pharmacokinetic Studies

“rac Deoxy-O-desmethyl Venlafaxine” has been used in preclinical pharmacokinetic (PK) studies in animal models during the formulation development phase . These studies provide preliminary evidence and a near clear picture of the PK behavior of the drug and/or its dosage forms before clinical studies on humans . This helps in tailoring the dosage form according to the expected and requisite clinical behavior .

Extended-Release Solid Oral Dosage Forms Development

This compound has been used in the development of extended-release (ER) solid oral dosage forms of Venlafaxine . The data obtained from preclinical PK studies gives preliminary evidence about drug absorption rates and sites, and a possible mechanism of drug distribution, metabolism, and elimination .

Treatment of Depression Disorders

Venlafaxine, the parent compound of “rac Deoxy-O-desmethyl Venlafaxine”, is a highly prescribed and one of the safest and most effective therapeutic agents used in the treatment of different types of depression disorders worldwide .

Multiple-Reaction Monitoring (MRM) LC–MS/MS Quantitation

The compound has been used in multiple-reaction monitoring (MRM) LC–MS/MS quantitation of Venlafaxine and its O-desmethyl metabolite for a preclinical pharmacokinetic study . The method developed for this purpose demonstrated enough reliability in simultaneously quantitating Venlafaxine and its equipotent metabolite O-desmethylvenlafaxine (ODV) in rabbit plasma .

Proteomics Research

“rac Deoxy-O-desmethyl Venlafaxine” is also used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions .

Joint Population Pharmacokinetic Modeling

The compound undergoes first-pass metabolism to its active metabolite, O-desmethyl venlafaxine (ODV) . A joint population pharmacokinetic (PPK) model has been developed to characterize their pharmacokinetic characters simultaneously .

Mécanisme D'action

Target of Action

Rac Deoxy-O-desmethyl Venlafaxine, also known as “racDeoxy-O-desmethylVenlafaxine” or “4-[1-Cyclohexyl-2-(dimethylamino)ethyl]phenol”, is a metabolite of Venlafaxine . Venlafaxine is a selective serotonin and norepinephrine reuptake inhibitor (SNRI) . Therefore, it’s reasonable to infer that Rac Deoxy-O-desmethyl Venlafaxine may also target the serotonin and norepinephrine transporters, inhibiting their reuptake and increasing the levels of these neurotransmitters in the synaptic cleft .

Mode of Action

The exact mechanism of action of Rac Deoxy-O-desmethyl Venlafaxine is unknown. It is thought to potentiate the neurotransmitters serotonin and norepinephrine in the central nervous system through the inhibition of their reuptake . This results in an increase in the extracellular concentrations of these neurotransmitters and subsequent enhancement of neurotransmission .

Biochemical Pathways

The biochemical pathways affected by Rac Deoxy-O-desmethyl Venlafaxine are likely to be those involving serotonin and norepinephrine. By inhibiting the reuptake of these neurotransmitters, the compound can enhance the signaling pathways mediated by these neurotransmitters, potentially leading to downstream effects such as mood elevation .

Pharmacokinetics

Venlafaxine is primarily metabolized into the active metabolite O-desmethyl-Venlafaxine (ODV), which has serotonin and norepinephrine reuptake inhibition properties . The mean plasma half-lives of Venlafaxine and ODV are 5(±2) hours and 11(±2) hours, respectively . Steady-state concentrations of Venlafaxine and ODV are attained within 3 days of oral multiple-dose therapy

Result of Action

The molecular and cellular effects of Rac Deoxy-O-desmethyl Venlafaxine’s action are likely to be related to its potential effects on serotonin and norepinephrine neurotransmission. By increasing the levels of these neurotransmitters in the synaptic cleft, the compound may enhance neurotransmission and lead to effects such as mood elevation .

Safety and Hazards

The compound is labeled with the GHS07 symbol, indicating that it can cause eye irritation . The recommended safety measures are to rinse cautiously with water for several minutes in case of contact with eyes .

Propriétés

IUPAC Name

4-[1-cyclohexyl-2-(dimethylamino)ethyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO/c1-17(2)12-16(13-6-4-3-5-7-13)14-8-10-15(18)11-9-14/h8-11,13,16,18H,3-7,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKCFZQQZVCEESN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC(C1CCCCC1)C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.